molecular formula C8H15BrO3 B8681440 2-Butoxyethyl bromoacetate CAS No. 56521-74-5

2-Butoxyethyl bromoacetate

Cat. No. B8681440
Key on ui cas rn: 56521-74-5
M. Wt: 239.11 g/mol
InChI Key: OLWAOYLOYZJIQI-UHFFFAOYSA-N
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Patent
US04123443

Procedure details

94.5g (1 mol) of chloroacetic acid, 142.8g (1.2 mol) of potassium bromide, 117.6g (1.2 mol) of sulfuric acid, 75 ml of water, 200g of toluene and 118.1g (1 mol) of ethylene glycol butyl ether were used and treated in a similar way as described in Example 3. 225.1g (94.1% of theory) of 2-n-butoxyethyl bromoacetate were obtained. Bp. = 123° ~ 124° C/3 mmHg, nD25 = 1.4572, D420 = 1.6450. 161.4g (98.9%) of potassium hydrogen sulfate was isolated.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
142.8g
Quantity
1.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
117.6g
Quantity
1.2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
200g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
118.1g
Quantity
1 mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
94.1%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[Br-:6].[K+].S(=O)(=O)(O)O.[CH2:13]([O:17][CH2:18][CH2:19]O)[CH2:14][CH2:15][CH3:16]>C1(C)C=CC=CC=1.O>[Br:6][CH2:2][C:3]([O:5][CH2:19][CH2:18][O:17][CH2:13][CH2:14][CH2:15][CH3:16])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
94.5 g
Type
reactant
Smiles
ClCC(=O)O
Step Four
Name
142.8g
Quantity
1.2 mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Step Six
Name
117.6g
Quantity
1.2 mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
200g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
118.1g
Quantity
1 mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in a similar way

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.1%
Name
Type
product
Smiles
BrCC(=O)OCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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